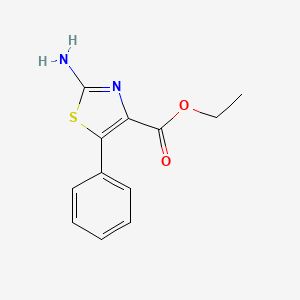

2-amino-5-phényl-1,3-thiazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C13H14N4O2S . It is part of the 2-aminothiazoles class of organic medicinal compounds, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been characterized by FTIR and NMR (1H and 13C) .Applications De Recherche Scientifique

Activité antivirale

2-amino-5-phényl-1,3-thiazole-4-carboxylate d'éthyle: les dérivés ont été étudiés pour leurs propriétés antivirales potentielles. Les dérivés de l'indole, qui partagent un motif structurel similaire, ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Cela suggère que le composé thiazole pourrait être synthétisé en dérivés qui pourraient interagir avec les protéines ou l'ARN viraux, offrant une voie pour le développement de nouveaux médicaments antiviraux.

Propriétés anticancéreuses

Le cycle thiazole est une caractéristique commune dans de nombreux agents anticancéreux. La recherche indique que certains dérivés du thiazole peuvent présenter une activité antitumorale significative . En modifiant la structure du this compound, il peut être possible d'améliorer son efficacité et sa sélectivité envers les cellules cancéreuses.

Applications antibactériennes et antifongiques

Les composés thiazoliques, y compris celui en question, ont été reconnus pour leurs capacités antibactériennes et antifongiques. La présence du groupe amino dans la structure du 2-aminothiazole-4-carboxylate est particulièrement prometteuse pour la synthèse d'analogues hétérocycliques avec des rôles thérapeutiques contre divers agents pathogènes bactériens et fongiques .

Effets anti-inflammatoires et analgésiques

Les effets anti-inflammatoires et analgésiques des dérivés thiazoliques font d'eux des candidats pour le développement de nouveaux médicaments contre la douleur. Leur mécanisme d'action implique souvent la modulation des voies inflammatoires, ce qui pourrait être exploré plus avant avec le this compound comme point de départ .

Activité antidiabétique

Les dérivés thiazoliques ont été associés à une activité antidiabétique, suggérant qu'ils pourraient être utilisés pour gérer les niveaux de sucre dans le sang. Les caractéristiques structurelles du this compound peuvent être optimisées pour améliorer cette activité, conduisant potentiellement à de nouveaux traitements du diabète .

Activité antimalarienne

Les dérivés de l'indole, qui sont structurellement liés aux thiazoles, ont démontré des propriétés antimalariennes. Cela ouvre la possibilité que le this compound puisse être modifié pour cibler le parasite du paludisme, contribuant ainsi à la lutte contre cette maladie dévastatrice .

Effets neuroprotecteurs

Le cycle thiazole est présent dans de nombreux composés présentant des effets neuroprotecteurs. La recherche sur le this compound pourrait explorer son potentiel pour protéger les cellules neuronales contre les dommages, ce qui est crucial dans des maladies comme Alzheimer et Parkinson .

Mécanisme D'action

Target of Action

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a derivative of 2-aminothiazoles, a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function . This interaction disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the structural integrity of bacterial cell walls, leading to their weakening and potential rupture . The downstream effects include the inhibition of bacterial growth and proliferation .

Result of Action

The compound has shown significant antibacterial and antifungal potential . It has demonstrated inhibitory potential against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase . This enzyme is crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting this enzyme, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound has been found to interact with various proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been observed to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, this compound has been found to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. This compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of peptidoglycan . This inhibition disrupts the bacterial cell wall, leading to cell death. Additionally, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can interact with proteins involved in oxidative stress responses, enhancing their activity and providing antioxidant protection . This compound may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . In in vitro studies, the antimicrobial and antioxidant effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have been shown to persist for several hours, but they diminish over time as the compound degrades . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and antioxidant effects without causing significant toxicity . At higher doses, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can cause adverse effects, including cellular toxicity and oxidative damage . Threshold effects have been observed, with a clear dose-response relationship between the concentration of the compound and its biological activity . Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .

Metabolic Pathways

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is involved in several metabolic pathways. This compound is metabolized by enzymes in the liver, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then interact with other enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Additionally, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the cell’s ability to combat oxidative damage .

Transport and Distribution

Within cells and tissues, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by the compound’s chemical properties and its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic and oxidative stress responses . The localization of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes .

Propriétés

IUPAC Name |

ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-10(17-12(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBPADMTYAJYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504105 | |

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77505-85-2 | |

| Record name | Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

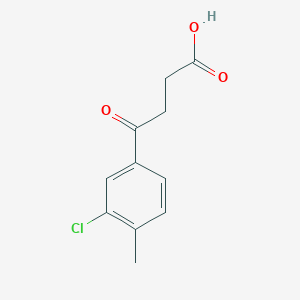

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)

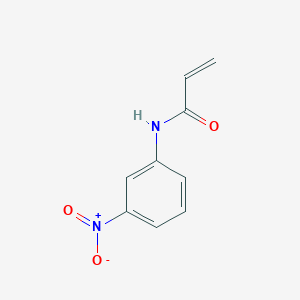

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

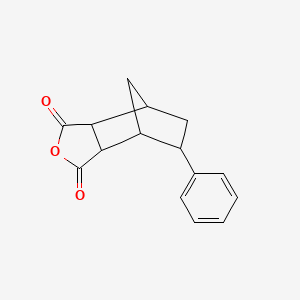

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)